An In-depth Technical Guide to 1-Iodo-4-methylisoquinolin-3-amine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 1-Iodo-4-methylisoquinolin-3-amine: Structure, Properties, and Synthetic Strategies
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Iodo-4-methylisoquinolin-3-amine, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. Due to its novelty, this document synthesizes information from related structural analogs to present its core characteristics, a plausible and detailed synthetic methodology, and its potential applications in drug discovery.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the elucidation of its structure and properties. While extensive experimental data for 1-Iodo-4-methylisoquinolin-3-amine is not yet prevalent in the literature, we can infer its key characteristics based on its constituent functional groups and the well-documented properties of the isoquinoline scaffold.
Chemical Structure:
The chemical structure of 1-Iodo-4-methylisoquinolin-3-amine comprises a bicyclic isoquinoline core. This core is substituted with an iodine atom at the 1-position, a methyl group at the 4-position, and an amino group at the 3-position.
Caption: Chemical structure of 1-Iodo-4-methylisoquinolin-3-amine.
Predicted Physicochemical Properties:
The properties of 1-Iodo-4-methylisoquinolin-3-amine are influenced by the interplay of its substituents on the isoquinoline core. The following table summarizes the predicted properties based on analogs.
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Molecular Formula | C10H9IN2 | Derived from the chemical structure. |
| Molecular Weight | ~284.10 g/mol | The presence of a heavy iodine atom significantly increases the molecular weight compared to the parent isoquinolin-3-amine (144.17 g/mol ).[1] |
| Appearance | Likely a solid at room temperature | Similar iodo-substituted aza-aromatic compounds are typically solids.[2] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic nature and the presence of polar functional groups suggest this solubility profile. |
| Basicity (pKa) | The amino group at the 3-position is expected to be a weak base. | The basicity of aminoisoquinolines is highly dependent on the position of the amino group. The 3-aminoisoquinoline is a significantly weaker base compared to the 1-amino isomer due to less effective resonance stabilization of the protonated form. |
Proposed Synthetic Pathways
The synthesis of polysubstituted isoquinolines often requires a strategic approach to introduce the desired functional groups with correct regioselectivity. For 1-Iodo-4-methylisoquinolin-3-amine, a multi-step synthesis is necessary. A plausible retrosynthetic analysis suggests two primary routes, both culminating in the formation of the fully substituted isoquinoline core.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis for 1-Iodo-4-methylisoquinolin-3-amine.
Pathway A: Synthesis via a Substituted Benzene and Acetonitrile Derivative
This pathway focuses on constructing the isoquinoline core from readily available starting materials, followed by functional group interconversions.
Step 1: Synthesis of 2-(2-acetylphenyl)acetonitrile
The synthesis begins with the Friedel-Crafts acylation of phenylacetonitrile. This positions an acetyl group ortho to the cyanomethyl group, which is a key precursor for the isoquinoline ring.
-
Reactants: Phenylacetonitrile, Acetyl chloride, Aluminum chloride (AlCl3)
-
Solvent: Dichloromethane or 1,2-dichloroethane
-
Procedure: To a cooled suspension of aluminum chloride in the solvent, a solution of phenylacetonitrile and acetyl chloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
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Causality: The Lewis acid AlCl3 activates the acetyl chloride for electrophilic aromatic substitution on the electron-rich phenyl ring of phenylacetonitrile. The ortho-product is favored due to the directing effect of the cyanomethyl group.
Step 2: Cyclization to 4-Methylisoquinoline-1,3-diol
The resulting 2-(2-acetylphenyl)acetonitrile undergoes an acid-catalyzed intramolecular cyclization.
-
Reagent: Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Procedure: The acetonitrile derivative is heated in the presence of the acid catalyst.
-
Causality: The strong acid protonates the nitrile, making it susceptible to nucleophilic attack by the enol form of the ortho-acetyl group, leading to the formation of the dihydroxyisoquinoline tautomer.
Step 3: Chlorination to 1,3-Dichloro-4-methylisoquinoline
The diol is then converted to the corresponding dichloro derivative.
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Reagent: Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5)
-
Procedure: The diol is heated with an excess of the chlorinating agent.
-
Causality: These reagents are effective for converting hydroxyl groups on aza-aromatic rings to chloro substituents.
Step 4: Selective Amination at the 3-Position
A nucleophilic aromatic substitution is performed to introduce the amino group at the 3-position.
-
Reagent: Ammonia or a protected amine source (e.g., benzophenone imine followed by hydrolysis)
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Procedure: The dichloro-intermediate is treated with the nitrogen nucleophile, often under pressure and/or with a catalyst.
-
Causality: The 1- and 3-positions of the isoquinoline ring are electronically distinct. The 3-position can be more susceptible to nucleophilic attack under certain conditions.
Step 5: Iodination at the 1-Position
The final step involves the conversion of the remaining chloro group to an iodo group.
-
Reagent: Sodium iodide (NaI)
-
Solvent: Acetone or a similar solvent that facilitates the Finkelstein reaction.
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Procedure: The 1-chloro-4-methylisoquinolin-3-amine is heated with sodium iodide.
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Causality: The Finkelstein reaction is an equilibrium process. The precipitation of sodium chloride in acetone drives the reaction towards the formation of the iodo-substituted product.
Caption: Proposed synthetic workflow for 1-Iodo-4-methylisoquinolin-3-amine.
Chemical Reactivity of the 3-Aminoisoquinoline Scaffold
The reactivity of 1-Iodo-4-methylisoquinolin-3-amine will be largely dictated by the 3-amino group.
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N-Functionalization: The primary amino group is nucleophilic and can undergo a variety of reactions such as acylation, alkylation, and sulfonylation to generate a library of derivatives.
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Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid.[3] This opens up possibilities for introducing a range of other functional groups at the 3-position via Sandmeyer-type reactions. Caution is advised as diazonium salts of heterocyclic amines can be unstable.[4]
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Cross-Coupling Reactions: The iodine atom at the 1-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents.
Potential Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][6][7] The specific substitution pattern of 1-Iodo-4-methylisoquinolin-3-amine suggests several potential areas of therapeutic interest.
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Anticancer Activity: Many substituted isoquinolines have demonstrated potent anticancer properties.[6][8] They can act through various mechanisms, including the inhibition of kinases, topoisomerases, and microtubule polymerization.[6] The presence of a halogen, such as iodine, can sometimes enhance the cytotoxic effects of a molecule.
-
Enzyme Inhibition: The tetrahydroisoquinoline scaffold, a reduced form of isoquinoline, is known to produce potent inhibitors of various enzymes.[9][10] The rigid structure of 1-Iodo-4-methylisoquinolin-3-amine could allow it to bind with high affinity to the active sites of specific enzymes.
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Antimicrobial and Antiviral Properties: Isoquinoline alkaloids and their synthetic analogs have shown promising activity against a range of microbial and viral pathogens.[11] The unique electronic and steric properties of this compound make it a candidate for screening in antimicrobial and antiviral assays.
The 3-amino group provides a convenient point for the attachment of various side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
1-Iodo-4-methylisoquinolin-3-amine represents a novel and synthetically accessible derivative of the medicinally important isoquinoline scaffold. This guide has provided a comprehensive overview of its structure, predicted properties, and a detailed, plausible synthetic route. The chemical reactivity of its functional groups, particularly the 3-amino and 1-iodo substituents, offers numerous opportunities for further chemical diversification. Based on the known biological activities of related isoquinoline derivatives, this compound holds significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation into its synthesis and biological evaluation is highly warranted.
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